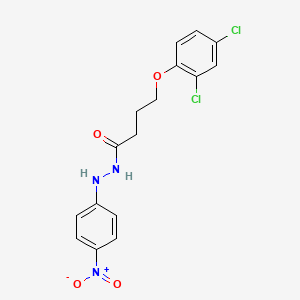

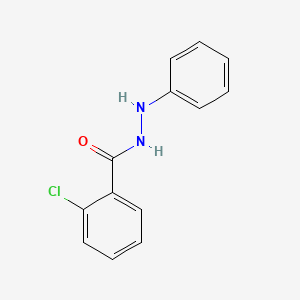

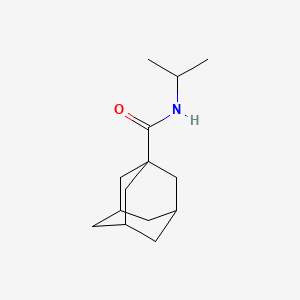

![molecular formula C15H13N3O3 B3842774 N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide CAS No. 5336-84-5](/img/structure/B3842774.png)

N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide

説明

“N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide” is a fluoro-based Schiff base . It has been synthesized from the condensation of 2-fluorobenzohydrazide and 4’-nitroacetophenone . The compound has a molecular formula of C14H12N4O3 .

Synthesis Analysis

The synthesis of “N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide” involves the condensation of 2-fluorobenzohydrazide and 4’-nitroacetophenone . This reaction is catalyzed by glacial acetic acid with ethanol as the solvent .Molecular Structure Analysis

The molecular structure of “N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide” contains a total of 35 bonds, including 22 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 hydrazone .Chemical Reactions Analysis

The dipole moment of “N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide” in both the electronic states were found using different solvatochromic approaches such as Lippert-Mataga, Bakhshiev, Kawski-Chamma-Viallet, Reichardt, and Bilot-Kawski . The experimental ground state dipole moment was calculated using the Guggenheim-Debye method and the theoretical ground state dipole moment using the Bilot-Kawski solvatochromic approach .Physical And Chemical Properties Analysis

The dipole moments of “N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide” were also calculated using Time Dependent-Density Functional Theory (TD-DFT) . The chemical stability was determined using computational and Cyclic Voltammetry by the use of the obtained energy gap between the frontier orbitals .科学的研究の応用

Synthesis and Characterization

Molecular Structure and Spectral Analysis : N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide derivatives have been synthesized and characterized using techniques like NMR, FT-IR, and mass spectrometry. These derivatives exhibit strong electrophilicity and potential as non-linear optical materials due to their high static hyperpolarizabilities (Singh et al., 2017).

Synthesis of Hydrazones Bearing Biphenyl Moiety : Novel benzohydrazides have been synthesized, displaying significant anti-inflammatory activities, highlighting their potential in medicinal chemistry (Reddy & Kathale, 2017).

Biological and Medicinal Applications

Cytotoxic Activity : Certain derivatives show cytotoxic effects against breast cancer and prostate adenocarcinoma cell lines, indicating their potential use in cancer therapy (Singh et al., 2017).

- of a benzohydrazide derivative against cardiac remodeling in myocardial infarction, suggesting its use as an anticoagulant agent in acute myocardial infarction (Emna et al., 2020).

Material Science and Catalysis

Corrosion Inhibition : Derivatives of benzohydrazide, including N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide, have been studied for their corrosion inhibiting properties, which are beneficial in protecting metal surfaces in acidic environments (Singh et al., 2021).

Photophysical Properties : Investigations into the solvatochromism and computational studies of fluoro-based Schiff base derivatives highlight their potential in photovoltaic applications (Thadathil et al., 2019).

Environmental and Analytical Chemistry

Fluoride Ion Sensors : Acylhydrazone-based derivatives have shown selectivity for fluoride ions, making them useful in environmental and analytical applications for detecting fluoride contamination (John et al., 2020).

Antimicrobial Activities : Some nickel complexes with benzohydrazide derivatives exhibit DNA binding properties and antimicrobial activities, which are valuable in the development of new antibacterial agents (Yang et al., 2019).

作用機序

将来の方向性

The global reactivity parameters were computed using the frontier orbitals energy gap . Further, Light Harvesting efficiency was determined to comprehend the photovoltaic property of the Schiff base . This suggests potential applications in the field of photovoltaics. Additionally, hydrazone derivatives, which include Schiff bases, are used in treatments where the drug is coupled to antibodies using acid-labile hydrazone bonds . This indicates potential future directions in medical applications.

特性

IUPAC Name |

N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-11(12-7-9-14(10-8-12)18(20)21)16-17-15(19)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFZLMPTXIVTCE-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416367 | |

| Record name | ST50189936 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide | |

CAS RN |

5336-84-5 | |

| Record name | ST50189936 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

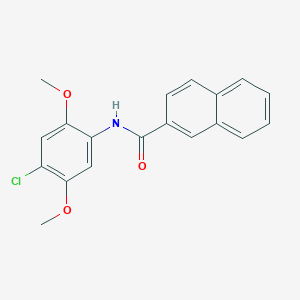

![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3842703.png)

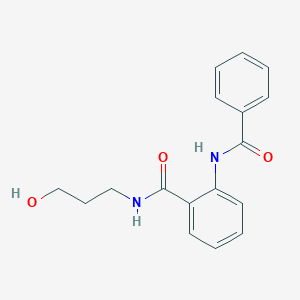

![1-(5-methoxy-2-{[(3-methoxybenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3842735.png)

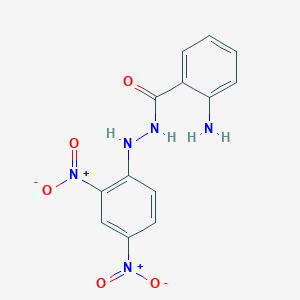

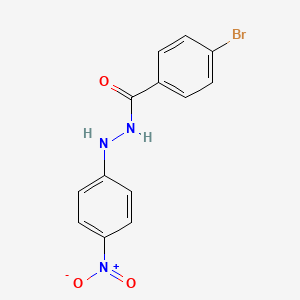

![2-amino-N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842738.png)

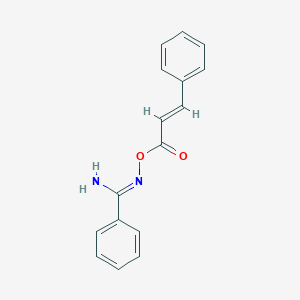

![N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842784.png)

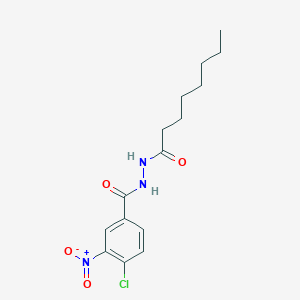

![N'-[(2-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842803.png)